1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
Description
1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a methyl group at the 1-position and a carboxylic acid group at the 6-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. For example, (S)-4,5,6,7-tetrahydro-3-phenylmethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride (CAS 114788-05-5) shares a similar backbone but includes a phenylmethyl substituent at the 3-position .
Properties
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11;;/h2-4H,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIFLLGLRLBTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C21)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
Anticancer Research
Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit promising anticancer properties. These compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications of the imidazo[4,5-c]pyridine structure can enhance their activity against colon and breast cancer cells .
Case Study : A recent study synthesized a series of imidazo[4,5-c]pyridine derivatives and tested them against human cancer cell lines. The results demonstrated significant apoptosis induction in treated cells compared to controls, indicating the potential of these compounds as anticancer agents .
Diabetes Treatment
Imidazo[4,5-c]pyridine derivatives are being explored as modulators for G-protein-coupled receptor kinase 5 (GRK5), which plays a role in insulin signaling pathways. Compounds targeting GRK5 may help regulate insulin levels and have potential applications in treating type 2 diabetes .
Data Table: Potential Applications in Diabetes
| Compound | Target | Application |
|---|---|---|
| 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid; dihydrochloride | GRK5 | Modulation of insulin signaling |
| Other derivatives | Various | Antidiabetic agents |
Neuroprotective Effects
Some studies suggest that imidazo[4,5-c]pyridine derivatives may exhibit neuroprotective effects. These compounds can potentially inhibit neuroinflammation and promote neuronal survival in neurodegenerative diseases .
Case Study : Research investigating the neuroprotective properties of imidazo[4,5-c]pyridine derivatives found that certain modifications led to a reduction in inflammatory markers in neuronal cell cultures exposed to neurotoxic agents .
Mechanism of Action
The mechanism of action of 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Spinacine and Derivatives
Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) is a structurally related amino acid. Key differences include:
- Substituents : Spinacine lacks the 1-methyl group present in the target compound, which impacts steric hindrance and receptor binding.
- Tautomerism : X-ray studies confirm spinacine exists as the N(3)-protonated tautomer in its crystalline form . The 1-methyl group in the target compound likely stabilizes a specific tautomer, altering reactivity.
- Applications : Spinacine derivatives are studied for their role in peptide synthesis and metal coordination, whereas 1-methyl derivatives are often tailored for receptor antagonism (e.g., AT1/AT2 receptors) .
PD123319 and PD123177
These compounds are angiotensin II receptor antagonists with structural similarities:
- PD123319: Contains a diphenylacetyl group at the 5-position and a dimethylamino-methylphenyl substituent at the 1-position.
- PD123177: Features a 4-amino-3-methylphenyl group. The absence of this substituent in the target compound may simplify synthesis while retaining partial activity .
| Property | 1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid Dihydrochloride | Spinacine | PD123319 |
|---|---|---|---|
| Core Structure | Imidazo[4,5-c]pyridine | Imidazo[4,5-c]pyridine | Imidazo[4,5-c]pyridine |
| Substituents | 1-Methyl, 6-carboxylic acid | 6-Carboxylic acid | 1-(Dimethylaminophenylmethyl), 5-diphenylacetyl |
| Salt Form | Dihydrochloride | Free acid or hydrate | Ditrifluoroacetate |
| Molecular Weight | ~330 g/mol (estimated) | 182.18 g/mol | 774.71 g/mol |
| Key Applications | Under investigation for receptor modulation | Peptide synthesis, crystallography | AT2 receptor antagonism |
Other Imidazo[4,5-c]pyridine Derivatives
- QV-5395 : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid. The shifted ring fusion (imidazo[1,5-a]pyridine) alters electronic properties and binding affinity compared to the target compound .
- QZ-8109 : 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride. This analog lacks the 1-methyl group but shares the dihydrochloride salt, highlighting the importance of the methyl group in modulating solubility and target engagement .
Physicochemical and Pharmacological Properties
- Solubility : The dihydrochloride salt form significantly improves aqueous solubility compared to free acids (e.g., spinacine) or trifluoroacetate salts (e.g., PD123319) .
- Stability : Methyl substitution at the 1-position may enhance metabolic stability by reducing oxidative degradation at the imidazole ring .
- Receptor Interaction : Unlike PD123319, which shows high affinity for AT2 receptors, the target compound’s simpler structure may favor selectivity for other targets, such as kinases or ion channels .
Biological Activity
1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid; dihydrochloride (commonly referred to as 1-MIMP) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of 1-MIMP, including its structure, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
1-MIMP possesses a bicyclic structure that includes an imidazole ring fused to a pyridine ring. The compound's molecular formula is with a molecular weight of 250.08 g/mol. The presence of the carboxylic acid group (COOH) and the dihydrochloride form indicates the compound's basic nature due to nitrogen atoms in the ring structure .
| Property | Value |
|---|---|
| Molecular Formula | C8H9Cl2N3O2 |
| Molecular Weight | 250.08 g/mol |
| CAS Number | 2243512-84-5 |
| IUPAC Name | 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
| Structure | Structure |
1-MIMP is part of a broader class of imidazo[4,5-c]pyridine derivatives that have been studied for various biological activities, particularly in the context of cancer and metabolic diseases. The compound's activity is hypothesized to involve modulation of several biological pathways, including:
- Inhibition of Kinases: Some studies suggest that imidazo[4,5-c]pyridine derivatives may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression .
- G-Protein Coupled Receptor Modulation: Research indicates potential roles in modulating G-protein coupled receptor kinase (GRK) pathways, which are involved in insulin signaling and metabolic regulation .
Case Studies and Research Findings
- Anticancer Activity: A study focusing on imidazo[4,5-c]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Metabolic Effects: Another research highlighted the potential use of imidazo[4,5-c]pyridine derivatives in treating metabolic disorders such as diabetes. These compounds were shown to enhance insulin sensitivity and reduce glucose levels in diabetic models, suggesting a beneficial role in metabolic regulation .
- Neuroprotective Effects: Preliminary studies have also explored the neuroprotective properties of related compounds against neurodegenerative diseases. The mechanisms involved include antioxidant activity and inhibition of neuroinflammatory pathways .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for preparing 1-methylimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves condensation reactions using formaldehyde and hydrochloric acid under reflux, followed by dihydrochloride salt formation via HCl treatment. For example, a modified Pictet-Spengler reaction with histidine derivatives and aldehydes (e.g., benzaldehyde) can yield the imidazo[4,5-c]pyridine core, with subsequent aromatization and salt formation . Optimization includes controlling pH, temperature, and stoichiometry of HCl to ensure a 2:1 base-to-acid ratio, critical for dihydrochloride stability .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use multi-modal characterization:
- NMR Spectroscopy : Analyze and NMR shifts to verify the imidazole ring proton environments and carboxylic acid moiety .
- X-ray Crystallography : Resolve tautomeric forms and confirm protonation states, as demonstrated for spinacine derivatives (a structural analog) .
- Mass Spectrometry : Confirm molecular weight via ESI+/ESI– modes (e.g., m/z 315–317 for related compounds) .
Q. Why is the dihydrochloride salt form preferred over the free base or hydrochloride in pharmacological studies?
- Methodological Answer : Dihydrochloride salts enhance aqueous solubility and stability, crucial for in vitro assays. The 2:1 acid-base ratio improves crystallinity, simplifying purification and storage . For instance, PD123319 (a structurally similar AT2 receptor antagonist) uses dihydrochloride or trifluoroacetate salts to maintain bioactivity .
Q. What analytical techniques are recommended for assessing stability under varying storage conditions?
- Methodological Answer :
- HPLC-UV/MS : Monitor degradation products under stress conditions (e.g., heat, light).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability and hydrate formation .
- pH Solubility Profiling : Test solubility across physiological pH ranges (1.2–7.4) to predict formulation challenges .
Advanced Research Questions
Q. How does tautomerism in the imidazole ring impact the compound’s biological activity, and how can it be controlled experimentally?
- Methodological Answer : X-ray studies on spinacine analogs show tautomerism (N(3) vs. N(1) protonation) alters hydrogen-bonding networks and receptor binding . To control tautomerism:
- Use crystallography to identify dominant forms.
- Modify synthetic conditions (e.g., solvent polarity, temperature) to favor specific tautomers .
Q. What strategies address discrepancies between in vitro and in vivo stability data for this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free carboxylic acid) in plasma .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance metabolic stability, as shown in PD123319 analogs .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents at the 1-methyl or pyridine positions to alter steric/electronic profiles. For example, PD123319’s diphenylacetyl group enhances AT2 receptor affinity .
- Docking Simulations : Model interactions with target receptors (e.g., angiotensin receptors) to guide rational design .
Q. What are the challenges in synthesizing enantiopure forms of this compound, and how can chiral resolution be achieved?
- Methodological Answer :
- Chiral Chromatography : Use Pirkle-type columns to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline) during ring-forming steps, as demonstrated in tetrahydroimidazo[4,5-c]pyridine synthesis .
Q. How can impurity profiles be rigorously characterized during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
